2-Iodo-5-(Trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

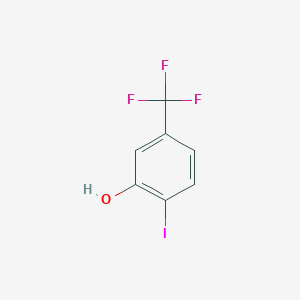

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSAPAHVCIIVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550520 | |

| Record name | 2-Iodo-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-00-6 | |

| Record name | 2-Iodo-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Iodo-5-(Trifluoromethyl)phenol from 3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-5-(trifluoromethyl)phenol from its precursor, 3-(trifluoromethyl)phenol. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an iodine atom facilitates further molecular elaboration through cross-coupling reactions. This document outlines the primary synthetic route, an alternative approach, detailed experimental protocols, and relevant quantitative data.

Introduction and Reaction Principle

The synthesis of this compound involves the regioselective iodination of 3-(trifluoromethyl)phenol. The primary challenge in this synthesis is to control the position of the incoming iodine atom on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a deactivating group and a meta-director because of its strong electron-withdrawing inductive effect. In the case of 3-(trifluoromethyl)phenol, the directing effect of the hydroxyl group is dominant, favoring substitution at the positions ortho (2- and 6-) and para (4-) to it. The desired product, this compound, results from iodination at one of the ortho positions.

Synthetic Methodologies

Two primary methodologies for the synthesis of this compound are presented below. The first is a direct iodination using sodium hydride and molecular iodine, as detailed in recent patent literature. The second is a more classical approach using N-Iodosuccinimide (NIS) with an acid catalyst, a common method for the ortho-iodination of phenols.

Method 1: Direct Iodination with Sodium Hydride and Iodine

This method involves the deprotonation of the phenolic hydroxyl group with a strong base like sodium hydride, followed by the introduction of molecular iodine. The formation of the phenoxide intermediate enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic substitution by iodine.

Method 2: Ortho-Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds. In the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), NIS provides a source of electrophilic iodine. This method is known to favor ortho-iodination of phenols.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic method.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethyl)phenol | [1] |

| Reagents | Sodium Hydride, Iodine | [1] |

| Solvent | Toluene | [1] |

| Reaction Temperature | 0 °C | [1] |

| Product CAS Number | 102771-00-6 | [][3][4][5] |

| Product Purity | Typically >95% after purification | [] |

Note: Detailed yield information was not explicitly available in the cited literature and may vary based on specific reaction conditions and scale.

Experimental Protocols

Detailed Protocol for Method 1: Direct Iodination

This protocol is based on the procedure described in patent CN120957980A.[1]

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq.)

-

Sodium hydride (2.0 eq., 60% dispersion in mineral oil)

-

Iodine (1.0 eq.)

-

Anhydrous Toluene

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.0 eq.) in anhydrous toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous toluene to the cooled suspension via the dropping funnel over a period of 30 minutes.

-

Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

In a separate flask, prepare a solution of iodine (1.0 eq.) in anhydrous toluene.

-

Add the iodine solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of 0.1 M HCl until the excess sodium hydride is consumed and the solution is acidic.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

General Protocol for Method 2: Ortho-Iodination with NIS

This is a general procedure for the ortho-iodination of phenols and can be adapted for 3-(trifluoromethyl)phenol.[6]

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq.)

-

N-Iodosuccinimide (NIS) (1.1 eq.)

-

Trifluoroacetic acid (TFA) (0.1 eq.)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask, add 3-(trifluoromethyl)phenol (1.0 eq.) and N-Iodosuccinimide (1.1 eq.).

-

Dissolve the solids in acetonitrile.

-

Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Synthetic Workflow Diagram

Caption: Workflow for the direct iodination of 3-(trifluoromethyl)phenol.

Reaction Signaling Pathway (Electron Flow)

Caption: Simplified representation of the key reaction steps.

Concluding Remarks

The synthesis of this compound from 3-(trifluoromethyl)phenol is a feasible transformation that can be achieved through direct iodination. The method utilizing sodium hydride and molecular iodine offers a direct route to the desired product. For substrates sensitive to strong bases, the use of N-Iodosuccinimide with a catalytic amount of acid presents a viable alternative. Proper purification, typically through column chromatography, is essential to obtain the product in high purity. This guide provides the necessary foundational knowledge for researchers to successfully perform this synthesis and adapt it to their specific needs.

References

- 1. CN120957980A - ä½ä¸ºnlrp3æå¶åç2-(ååª-3-åº)-5-(ä¸æ°ç²åº)è¯é - Google Patents [patents.google.com]

- 3. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 4. Alcohols,Phenols,Phenol alcohols | lookchem [lookchem.com]

- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

An In-depth Technical Guide to the Iodination of 3-(trifluoromethyl)phenol: Mechanism and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodination of 3-(trifluoromethyl)phenol is a key synthetic transformation for the production of valuable intermediates in the pharmaceutical and agrochemical industries. The strategic introduction of an iodine atom onto the aromatic ring of 3-(trifluoromethyl)phenol allows for further functionalization, making it a versatile building block. This technical guide provides a comprehensive overview of the mechanism and regioselectivity of this electrophilic aromatic substitution reaction. It delves into the directing effects of the hydroxyl and trifluoromethyl groups, details experimental protocols for the synthesis of specific regioisomers, and presents quantitative data where available.

Introduction

The functionalization of aromatic compounds with iodine is a cornerstone of modern organic synthesis. Iodoarenes serve as versatile precursors for a multitude of cross-coupling reactions, enabling the formation of complex molecular architectures. 3-(Trifluoromethyl)phenol, in particular, is an important starting material due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability and lipophilicity of drug candidates. The regioselective iodination of this substrate is therefore of paramount importance for the targeted synthesis of active pharmaceutical ingredients and other high-value chemicals.

This guide will explore the underlying principles governing the iodination of 3-(trifluoromethyl)phenol, providing a theoretical framework and practical guidance for laboratory synthesis.

Reaction Mechanism and Regioselectivity

The iodination of 3-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome of this reaction is dictated by the interplay of the directing effects of the two substituents on the benzene ring: the hydroxyl (-OH) group and the trifluoromethyl (-CF3) group.

Directing Effects of Substituents

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director.[1] Through its +M (mesomeric) effect, it donates electron density to the aromatic ring, particularly at the positions ortho (C2 and C6) and para (C4) to itself. This increased electron density makes these positions more susceptible to attack by an electrophile (I+).

-

Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a potent deactivating group and a meta-director.[2][3] Its strong -I (inductive) effect withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C5 relative to the -CF3 group, which is also C5 relative to the -OH group).

Predicted Regioselectivity in 3-(trifluoromethyl)phenol

In 3-(trifluoromethyl)phenol, the hydroxyl group is at position C1 and the trifluoromethyl group is at C3. The directing effects of these two groups are as follows:

-

The -OH group activates and directs towards positions C2, C4, and C6 .

-

The -CF3 group deactivates the ring and directs towards position C5 .

The powerful activating and directing effect of the hydroxyl group is generally dominant over the deactivating effect of the trifluoromethyl group.[4] Therefore, electrophilic iodination is expected to occur preferentially at the positions activated by the hydroxyl group: C2, C4, and C6. The relative distribution of the resulting iodo-isomers will depend on the specific reaction conditions, including the iodinating agent, solvent, and temperature.

The logical relationship of the directing effects can be visualized as follows:

Experimental Protocols and Quantitative Data

While the direct, comparative iodination of 3-(trifluoromethyl)phenol to yield a mixture of isomers is not extensively documented with quantitative yields in the literature, specific protocols for the synthesis of certain regioisomers have been reported.

Synthesis of 2-Iodo-5-(trifluoromethyl)phenol

A common strategy to achieve regioselective iodination at the C2 position involves the initial formation of the phenoxide, which further enhances the activation of the ortho and para positions.

Experimental Protocol:

A solution of 3-(trifluoromethyl)phenol in a suitable aprotic solvent, such as tetrahydrofuran (THF), is treated with a strong base, typically sodium hydride (NaH), at 0 °C to form the sodium phenoxide. Following the complete formation of the phenoxide, a solution of iodine (I2) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion. The reaction is then quenched with a reducing agent, such as sodium thiosulfate, to remove any excess iodine. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is generally achieved by column chromatography.

Workflow for the Synthesis of this compound:

General Protocols for Phenol Iodination

Other iodination methods commonly employed for phenols could potentially be adapted for 3-(trifluoromethyl)phenol to explore the formation of other isomers.

Method A: Molecular Iodine and a Weak Base

This method involves the use of molecular iodine in the presence of a mild base like sodium bicarbonate (NaHCO3).

Experimental Protocol:

To a solution of the phenol in a mixture of an organic solvent (e.g., THF or methanol) and water, molecular iodine and sodium bicarbonate are added. The reaction mixture is stirred at room temperature for several hours to overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess iodine is quenched with an aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[4]

Method B: N-Iodosuccinimide (NIS) with a Catalytic Acid

N-Iodosuccinimide (NIS) is a mild and effective iodinating agent. Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol:

The phenol is dissolved in a suitable solvent, such as acetonitrile or dichloromethane. N-Iodosuccinimide (typically 1.0-1.2 equivalents) and a catalytic amount of trifluoroacetic acid are added. The reaction is stirred at room temperature, and its progress is monitored by TLC. After the reaction is complete, the mixture is typically washed with aqueous sodium thiosulfate and brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under vacuum. The residue is then purified by column chromatography.

Quantitative Data Summary (Hypothetical for 3-(trifluoromethyl)phenol):

| Entry | Iodinating Agent/Conditions | Possible Products | Hypothetical Yield (%) |

| 1 | I2, NaHCO3, THF/H2O, rt | This compound | Major |

| 4-Iodo-3-(trifluoromethyl)phenol | Minor | ||

| 6-Iodo-3-(trifluoromethyl)phenol | Minor | ||

| 2 | NIS, TFA (cat.), CH3CN, rt | This compound | Major |

| 4-Iodo-3-(trifluoromethyl)phenol | Minor | ||

| 6-Iodo-3-(trifluoromethyl)phenol | Minor | ||

| 3 | NaH, then I2, THF, 0 °C to rt | This compound | High |

Conclusion

The iodination of 3-(trifluoromethyl)phenol is a regioselective process primarily governed by the strong activating and ortho, para-directing effect of the hydroxyl group. This leads to the preferential formation of iodo-isomers at positions C2, C4, and C6. Specific experimental conditions can be employed to favor the formation of a particular regioisomer, such as the synthesis of this compound via the phenoxide intermediate. While general protocols for phenol iodination are applicable, further experimental studies are required to quantify the isomer distribution under various reaction conditions and to optimize the synthesis of the less favored 4- and 6-iodo isomers. This guide provides a solid foundation for researchers and professionals in the field to understand and control this important synthetic transformation.

References

- 1. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]

- 2. 3-Iodo-4-(trifluoromethyl)phenol () for sale [vulcanchem.com]

- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 4. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Iodo-5-(trifluoromethyl)phenol (CAS Number: 102771-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)phenol is a halogenated and trifluoromethyl-substituted phenolic compound. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of an iodine atom allows for various cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. This guide provides a comprehensive overview of the available technical information regarding its properties, characterization, and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computational predictions provide valuable estimates for research and development purposes.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [1] |

| Boiling Point | 201.3 °C at 760 mmHg | [1] |

| Density | 2.007 g/cm³ | |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the iodine atom will be significantly downfield, while the carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-F stretching of the trifluoromethyl group (strong absorptions in the 1000-1100 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 288. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns are likely to involve the loss of iodine, trifluoromethyl, and other small fragments.

Synthesis and Purification

Synthesis

A potential synthetic route to this compound involves the iodination of 3-(trifluoromethyl)phenol. A general experimental protocol is described below, which may require optimization for this specific substrate.

Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 2-Iodo-5-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a potential synthetic route for 2-Iodo-5-(Trifluoromethyl)phenol. Due to the limited availability of public data on the specific biological activity of this compound, this document also presents a generalized experimental workflow for the initial screening of a novel phenolic compound and a hypothetical signaling pathway that could be investigated.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Data |

| Molecular Formula | C₇H₄F₃IO |

| Molecular Weight | 288.01 g/mol |

| CAS Number | 102771-00-6 |

| IUPAC Name | This compound |

| Synonyms | 5-(Trifluoromethyl)-2-iodophenol |

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines the electrophilic iodination of 3-(trifluoromethyl)phenol.

Materials:

-

3-(Trifluoromethyl)phenol

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

5% aqueous Thiourea solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol (1.0 equivalent) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

-

To this solution, add sodium bicarbonate (1.1 equivalents) and iodine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess iodine by adding a 5% aqueous solution of thiourea dropwise until the deep violet color of the reaction mixture dissipates to a brown or yellow color.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and dichloromethane as the eluent, to yield the pure this compound.

Potential Biological Screening and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the signaling pathways modulated by this compound. However, phenolic compounds are known to be biologically active, and the inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound a candidate for biological screening.

Hypothetical Experimental Workflow for Biological Activity Screening

The following workflow represents a standard approach to assess the potential biological effects of a novel compound like this compound.

Generic Protocol: MTT Cytotoxicity Assay

This assay is a common primary screening tool to assess the effect of a compound on cell viability.

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or A549).

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and treat them with the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Signaling Pathway for Investigation

Given that many phenolic compounds exhibit antioxidant and anti-inflammatory properties, a plausible hypothesis is that this compound could modulate stress-activated protein kinase pathways such as the MAPK/ERK pathway.

References

Physical and chemical properties of 2-Iodo-5-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Iodo-5-(trifluoromethyl)phenol (CAS No. 102771-00-6). This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethyl group. This document details its physicochemical characteristics, spectroscopic profile, plausible synthetic and analytical methodologies, and its role in modern drug design. The information is curated for researchers, scientists, and professionals in drug development, offering a foundational resource for its application in advanced synthesis and research.

Physical and Chemical Properties

This compound is a halogenated and fluorinated phenol derivative. The presence of an iodine atom provides a site for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the overall electronic nature of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102771-00-6 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃IO | [1] |

| Molecular Weight | 288.01 g/mol | [1] |

| Appearance | Powder or liquid | [4] |

| Boiling Point | 201.3°C at 760 mmHg | [] |

| Density | 2.007 g/cm³ | [] |

| Purity | Typically ≥98% | [3] |

| Storage | Store in a cool, dark place under an inert atmosphere. | [6] |

| SMILES | OC1=CC(C(F)(F)F)=CC=C1I | [2] |

| InChIKey | Data not available in search results |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not widely published, the expected analytical data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the phenolic hydroxyl proton (variable chemical shift, can be exchanged with D₂O). |

| ¹³C NMR | Signals for seven distinct carbon atoms. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the typical δ 110-160 ppm range. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching around 1200-1260 cm⁻¹. C-F stretching bands in the 1000-1350 cm⁻¹ region. Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 288. Characteristic fragmentation patterns include the loss of iodine (M-127) and potentially the trifluoromethyl group (M-69). |

Experimental Protocols

Synthesis

A plausible synthetic route for this compound involves the electrophilic iodination of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director, and the hydroxyl group is an ortho-, para-director. Due to the strong activating and directing effect of the hydroxyl group, iodination is expected to occur at the positions ortho and para to it.

Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the related isomer, 2-iodo-4-(trifluoromethyl)phenol.[7]

-

Dissolution: Dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran and water.

-

Addition of Reagents: Add sodium bicarbonate or sodium carbonate (1.1 eq.) to the solution, followed by the portion-wise addition of iodine (1.1 eq.).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate or thiourea until the dark color disappears.[7]

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or petroleum ether/dichloromethane as the eluent, to afford pure this compound.[7]

Caption: Synthetic workflow for this compound.

Analytical Methods

Protocol: HPLC Analysis

This is a general protocol for the analysis of substituted phenols and can be optimized for this compound.[8][9]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a concentration of approximately 1 mg/mL.

Protocol: GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column such as a DB-5ms or equivalent.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to ensure the elution of the compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Caption: General workflow for the analysis and characterization.

Reactivity and Stability

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.

-

Aromatic Ring: The trifluoromethyl group deactivates the ring towards electrophilic substitution, while the hydroxyl group is activating. The iodine atom can be substituted via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile building block.

-

Stability: The compound is generally stable under standard conditions. However, phenols can be sensitive to oxidation, so storage under an inert atmosphere is recommended. Trifluoromethylphenols may undergo aqueous defluorination under certain environmental conditions.[10][11][12]

Applications in Research and Drug Development

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Improved Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.[13]

-

Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and enhance its bioavailability.[13]

-

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby improving binding affinity and potency.[13][14]

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group lowers the pKa of the phenolic proton, influencing its ionization state at physiological pH.

-

Synthetic Handle: The iodine atom provides a reactive site for the introduction of further molecular complexity through transition-metal-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery screening.

While specific biological activities or signaling pathways for this compound are not extensively documented in the public domain, its structural motifs are present in various biologically active compounds. For example, trifluoromethyl-substituted phenols are investigated for a range of activities, including their potential as lampricides.[15]

Caption: Logical relationship in drug discovery applications.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. 102771-00-6 CAS Manufactory [m.chemicalbook.com]

- 2. 102771-00-6|this compound|BLD Pharm [bldpharm.com]

- 3. 102771-00-6 | this compound - Fluoropharm [fluoropharm.com]

- 4. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Iodo-4-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Iodo-5-(trifluoromethyl)phenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)phenol is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Understanding its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability.[1][2] This guide provides the necessary protocols to systematically determine this essential property.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been extensively reported. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. The following table provides a standardized format for recording and comparing the experimentally determined solubility data at a specified temperature (e.g., 25 °C).

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Molar Polarity | Solubility (g/L) | Solubility (mol/L) | Temperature (°C) |

| Ethanol | 0.654 | Data to be determined | Data to be determined | |

| Methanol | 0.762 | Data to be determined | Data to be determined | |

| Acetone | 0.563 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 0.455 | Data to be determined | Data to be determined | |

| Dichloromethane | 0.309 | Data to be determined | Data to be determined | |

| Chloroform | 0.259 | Data to be determined | Data to be determined | |

| Toluene | 0.099 | Data to be determined | Data to be determined | |

| Hexane | 0.009 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the "shake-flask" or equilibrium saturation method.[3][4][5] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically stable measurement.[3][6]

3.1. Equilibrium Saturation Method (Shake-Flask)

This protocol establishes a saturated solution of this compound in the chosen organic solvent.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid after the equilibration period.[4][5]

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[3][4] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[6]

-

Once equilibrium is reached, allow the mixture to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

The clear, saturated filtrate is then diluted with the same solvent to a concentration suitable for analysis by HPLC or UV-Vis spectrophotometry.

-

3.2. Analytical Quantification

The concentration of this compound in the saturated solution can be accurately determined using analytical techniques such as HPLC or UV-Vis spectrophotometry.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise method for determining the concentration of a substance in a solution.[7]

-

Instrumentation:

-

HPLC system with a UV detector

-

A suitable reversed-phase column (e.g., C18)

-

-

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted saturated solution.

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

3.2.2. UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is another common technique for concentration determination, based on the Beer-Lambert law.[8][9]

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Determination of Maximum Wavelength (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax.[10] Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution at the λmax.

-

Concentration Calculation: Use the calibration curve and the Beer-Lambert law to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for solvent selection based on polarity.

References

- 1. sciforum.net [sciforum.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. biorelevant.com [biorelevant.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rootspress.org [rootspress.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Iodo-5-(Trifluoromethyl)phenol: A Technical Overview

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Iodo-5-(Trifluoromethyl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the spectroscopic characteristics of this halogenated and fluorinated phenol derivative.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated ¹H and ¹³C NMR chemical shifts for this compound have been estimated and are presented in the tables below. These predictions are based on the analysis of substituent effects on the aromatic ring. The numbering convention used for the assignments is illustrated in the molecular structure diagram.

Molecular Structure and Numbering:

Figure 1. Molecular structure and atom numbering for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH | 5.0 - 6.0 | br s | - | 1H |

| H-6 | ~7.8 | d | ~2.0 | 1H |

| H-4 | ~7.4 | dd | ~8.5, 2.0 | 1H |

| H-3 | ~7.0 | d | ~8.5 | 1H |

Predictions are based on additive models and data from analogous compounds. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~155 |

| C-2 | ~85 |

| C-3 | ~125 |

| C-4 | ~135 |

| C-5 (C-CF₃) | ~130 (q, J ≈ 30 Hz) |

| C-6 | ~115 |

| CF₃ | ~123 (q, J ≈ 270 Hz) |

Predictions are based on incremental calculations from phenol and related substituted benzenes. The solvent is assumed to be CDCl₃. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Experimental Protocols

The following provides a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra for a sample of this compound.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (0.03% v/v) to provide a reference signal at 0.00 ppm.

-

The solution is then transferred to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters:

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

-

Nuclei: ¹H and ¹³C

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 5.0 seconds.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A range of 0 to 200 ppm.

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure accurate integration.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.

-

The multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are determined from the splitting patterns in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of this compound follows a logical progression from sample preparation to final data interpretation. This workflow is visualized in the diagram below.

Figure 2. A flowchart illustrating the experimental and analytical workflow for the NMR characterization of this compound.

This technical guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral characteristics of this compound, alongside a robust experimental protocol for data acquisition. These resources are intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Iodo-5-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Iodo-5-(Trifluoromethyl)phenol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. This guide is intended to assist researchers in identifying key spectral features, understanding the underlying molecular vibrations, and providing a framework for experimental spectral acquisition.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is characterized by the vibrational modes of its hydroxyl, aromatic, trifluoromethyl, and iodo functional groups. The predicted absorption peaks, their intensities, and corresponding vibrational assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3600–3200 | Strong, Broad | O–H Stretch | Phenolic Hydroxyl (H-bonded) |

| 3100–3000 | Medium | C–H Stretch | Aromatic Ring |

| 1610–1580 | Medium | C=C Stretch | Aromatic Ring |

| 1500–1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350-1310 | Strong | C-F Symmetric Stretch | Trifluoromethyl (CF₃) |

| 1280–1200 | Strong | C–O Stretch | Phenolic Ether |

| 1180-1120 | Very Strong | C-F Asymmetric Stretch | Trifluoromethyl (CF₃) |

| 900–675 | Strong | C–H Out-of-Plane Bend | Aromatic Ring |

| 600–500 | Medium-Weak | C–I Stretch | Aryl Iodide |

Note: The exact positions and intensities of the peaks can be influenced by the specific physical state of the sample (solid or solution) and the presence of intermolecular interactions.

Interpretation of Key Spectral Features

The IR spectrum of this compound is a composite of the absorptions from its distinct functional moieties:

-

Phenolic Group: A prominent, broad absorption band is expected in the 3600–3200 cm⁻¹ region, characteristic of the O–H stretching vibration in a hydrogen-bonded phenol.[1][2] The C–O stretching vibration of the phenol is anticipated to appear as a strong band around 1280–1200 cm⁻¹.[2][3]

-

Aromatic Ring: The presence of the benzene ring will give rise to several characteristic absorptions. These include aromatic C–H stretching vibrations just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and a series of C=C stretching vibrations within the ring, appearing in the 1610–1450 cm⁻¹ region.[4][5][6] Additionally, strong bands in the 900–675 cm⁻¹ range are expected due to C–H out-of-plane bending, the pattern of which can sometimes provide information about the substitution pattern on the ring.[4][7]

-

Trifluoromethyl Group: The CF₃ group is known to produce very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected to dominate the 1350-1120 cm⁻¹ region of the spectrum.[8][9] These are typically some of the most intense peaks in the spectrum.

-

Iodo Group: The C–I stretching vibration for an aromatic iodide is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. This peak may be of medium to weak intensity.

Experimental Protocols for IR Spectrum Acquisition

For a solid sample such as this compound, the following are standard methodologies for obtaining a high-quality IR spectrum.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and straightforward method for analyzing solid powders directly.

-

Instrument and Accessory: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is required.

-

Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. A background spectrum of the clean, empty crystal is then collected.

-

Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the solid sample and the ATR crystal.[10][11][12]

-

Spectrum Acquisition: The sample spectrum is then recorded. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly.

Method 2: KBr Pellet Transmission Spectroscopy

This is a traditional method for obtaining high-resolution spectra of solid samples.

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

-

Mixing: About 100-200 mg of dry, IR-grade potassium bromide (KBr) powder is added to the ground sample. The mixture is thoroughly ground until it is a homogenous, fine powder.[12][13]

-

Pellet Formation: The powder mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure is applied (typically 7-10 tons) to form a thin, transparent or translucent pellet.[12][13][14]

-

Spectrum Acquisition: The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is taken first, followed by the acquisition of the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to generate the final IR spectrum.

Visualizations

The following diagrams illustrate the logical workflow for IR analysis and the molecular structure with its key vibrational regions.

Caption: Logical workflow for the analysis of a solid sample via IR spectroscopy.

Caption: Molecular structure and key IR vibrational regions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. youtube.com [youtube.com]

- 14. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-5-(Trifluoromethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Iodo-5-(Trifluoromethyl)phenol. In the absence of direct experimental data for this specific molecule, this document outlines a theoretically derived fragmentation pathway. This pathway is based on established principles of mass spectrometry and the known fragmentation behavior of structurally related compounds, including iodinated and trifluoromethylated aromatic compounds.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways. These are primarily initiated by the loss of the iodine atom, the trifluoromethyl group, or through rearrangements and subsequent cleavages of the aromatic ring. The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.

| Predicted m/z | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

| 304 | [C₇H₄F₃IO]⁺• | Molecular Ion (M⁺•) |

| 285 | [C₇H₄F₂IO]⁺ | M⁺• - •F |

| 235 | [C₇H₄F₃O]⁺ | M⁺• - •I |

| 207 | [C₆H₄F₃]⁺ | [M - •I]⁺ - CO |

| 177 | [C₇H₄O]⁺• | M⁺• - •I - CF₃ |

| 149 | [C₆H₄]⁺• | [M - •I - CO]⁺ - CF₃ |

| 127 | [I]⁺ | Iodine Cation |

| 69 | [CF₃]⁺ | Trifluoromethyl Cation |

Deciphering the Fragmentation Pathways

The electron ionization of this compound will likely result in a prominent molecular ion peak due to the stability of the aromatic ring. The primary fragmentation pathways are predicted to be as follows:

-

Loss of an Iodine Radical: The C-I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I) to form a stable cation at m/z 235.

-

Loss of a Trifluoromethyl Radical: The C-CF₃ bond can also undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃) to form an ion at m/z 177 after the initial loss of iodine.

-

Loss of Carbon Monoxide: Phenolic compounds are known to undergo rearrangement and lose carbon monoxide (CO) from the aromatic ring. This is expected to occur after the initial loss of the iodine radical, leading to the fragment at m/z 207.

-

Formation of Halogen and CF₃ Cations: It is also plausible to observe cations corresponding to the iodine atom ([I]⁺) at m/z 127 and the trifluoromethyl group ([CF₃]⁺) at m/z 69.

-

Loss of a Fluorine Radical: A less common but possible fragmentation is the loss of a fluorine radical from the trifluoromethyl group of the molecular ion, resulting in an ion at m/z 285.

Experimental Protocols

A standard protocol for obtaining the electron ionization mass spectrum of a solid organic compound like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system is detailed below.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (20:1).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-500 amu.

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow.

Caption: Proposed EI fragmentation pathway for this compound.

Caption: General experimental workflow for GC-MS analysis.

References

A Technical Guide to 2-Iodo-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, properties, and synthetic approaches for 2-Iodo-5-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound (CAS No. 102771-00-6), a halogenated and trifluoromethylated phenol derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The unique substitution pattern of this compound, featuring an iodine atom and a trifluoromethyl group on the phenolic ring, makes it a versatile intermediate for the synthesis of novel pharmaceutical agents and other biologically active molecules. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, lipophilicity, and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions to build molecular complexity.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. Purity levels for this compound are typically offered in the range of 97% to 99%. Researchers can procure this chemical in quantities ranging from milligrams to kilograms, depending on the supplier and the specific research needs.

A summary of representative suppliers is provided in the table below. It is important to note that availability and product specifications may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Purity | Notes |

| BOC Sciences | Inquire | Offers a range of specialty chemicals. |

| LEAP CHEM Co., Ltd. | 99% | Available as a powder or liquid. |

| BLD Pharm | Inquire | Listed as a research use only compound. |

| Fluoropharm | 98% Min | Specializes in fluorinated fine chemicals. |

| CymitQuimica | 97% | Intended for laboratory use only. |

Physicochemical Properties

A compilation of the available quantitative data for this compound is presented below. While some physical properties are readily available from suppliers, others, such as melting point and solubility, are not consistently reported and may require experimental determination.

| Property | Value | Source |

| CAS Number | 102771-00-6 | Multiple Suppliers |

| Molecular Formula | C₇H₄F₃IO | Multiple Suppliers |

| Molecular Weight | 288.01 g/mol | Multiple Suppliers |

| Boiling Point | 201.3°C at 760 mmHg | BOC Sciences[1][] |

| Density | 2.007 g/cm³ | BOC Sciences[1][] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Purity | 97-99% | LEAP CHEM, Fluoropharm, CymitQuimica[3][4][5][6] |

Experimental Protocols: Synthetic Approaches

Method 1: Direct Electrophilic Iodination of 3-(Trifluoromethyl)phenol

This approach involves the direct iodination of the commercially available starting material, 3-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The trifluoromethyl group is a deactivating and meta-directing group. Therefore, the regioselectivity of the iodination will be primarily controlled by the hydroxyl group, leading to the desired 2-iodo product.

Materials:

-

3-(Trifluoromethyl)phenol

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)phenol in a mixture of THF and water.

-

To the stirred solution, add sodium bicarbonate followed by iodine.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

-

Acidify the mixture with a 2 M HCl solution to a pH of approximately 3-4.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for the direct iodination of 3-(trifluoromethyl)phenol.

Method 2: Sandmeyer Reaction from 2-Amino-5-(trifluoromethyl)phenol

The Sandmeyer reaction provides a reliable method for the introduction of a halide to an aromatic ring starting from an aniline derivative.[7][8][9] This two-step process involves the formation of a diazonium salt followed by its displacement with an iodide ion.

Materials:

-

2-Amino-5-(trifluoromethyl)phenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve 2-amino-5-(trifluoromethyl)phenol in an aqueous solution of hydrochloric acid or sulfuric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Role in Drug Development

The incorporation of a trifluoromethyl group into drug candidates is a widely used strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of a molecule. The -CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and alter the acidity of nearby functional groups, potentially improving target binding. The presence of the iodine atom in this compound provides a versatile handle for further chemical modifications, such as Suzuki, Sonogashira, and Heck cross-coupling reactions, allowing for the facile construction of diverse chemical libraries for drug screening and lead optimization. This makes this compound a valuable building block for the synthesis of novel therapeutics.

References

- 1. One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 102771-00-6 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 7. 102771-00-6|this compound|BLD Pharm [bldpharm.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2-Iodo-5-(trifluoromethyl)phenol as a Precursor in the Synthesis of the NLRP3 Inflammasome Inhibitor ASP0965

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proposed synthesis of ASP0965, a potent and orally active NLRP3 inflammasome inhibitor, utilizing 2-Iodo-5-(trifluoromethyl)phenol as a key starting material. The trifluoromethyl group in this precursor is crucial for enhancing the metabolic stability and binding affinity of the final pharmaceutical compound.[1] The synthetic strategy involves a sequential Suzuki coupling and a Buchwald-Hartwig amination, two powerful cross-coupling reactions in modern pharmaceutical synthesis.

Introduction to ASP0965 and the Role of this compound

ASP0965, 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, is a novel, brain-penetrable inhibitor of the NLRP3 inflammasome, a key target in a variety of inflammatory diseases.[2] The synthesis of this complex molecule relies on the strategic use of functionalized building blocks. This compound serves as an excellent precursor for the introduction of the 2-hydroxy-5-(trifluoromethyl)phenyl moiety. The iodo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of a carbon-carbon bond with the pyridazine core of ASP0965.

Proposed Synthetic Pathway

The synthesis of ASP0965 from this compound is proposed to proceed via a two-step sequence:

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of this compound with a suitable boronic acid or ester derivative of 3,6-dichloro-4,5-dimethylpyridazine to form the intermediate, 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol.

-

Buchwald-Hartwig Amination: Palladium-catalyzed amination of the resulting chlorinated intermediate with (1R,2R)-2-aminocyclohexanol to yield the final product, ASP0965.

Data Presentation

The following table summarizes the key transformations and expected quantitative data for the proposed synthesis of ASP0965.

| Step | Reaction Type | Starting Materials | Key Reagents & Catalyst | Product | Theoretical Yield (%) |

| 1 | Suzuki Coupling | This compound, 3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester | Pd(dppf)Cl₂, K₂CO₃ | 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol | 85 |

| 2 | Buchwald-Hartwig Amination | 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, (1R,2R)-2-aminocyclohexanol | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | ASP0965 | 75 |

Experimental Protocols

Step 1: Synthesis of 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (Intermediate 1)

Reaction Principle: This step involves a Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the aryl iodide and a pyridazine boronic ester.

Materials:

-

This compound (1.0 equiv.)

-

3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester (1.1 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

-

Potassium carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add this compound, 3,6-dichloro-4,5-dimethylpyridazine-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol.

Step 2: Synthesis of ASP0965

Reaction Principle: This final step utilizes a Buchwald-Hartwig amination to form the C-N bond between the chlorinated pyridazine intermediate and the primary amine of (1R,2R)-2-aminocyclohexanol.

Materials:

-

2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (1.0 equiv.)

-

(1R,2R)-2-aminocyclohexanol (1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

-

Xantphos (0.04 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add 2-(6-chloro-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol, (1R,2R)-2-aminocyclohexanol, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield ASP0965.

Visualizations

Proposed Experimental Workflow for ASP0965 Synthesis

Caption: Proposed workflow for the synthesis of ASP0965.

NLRP3 Inflammasome Signaling Pathway

Caption: Simplified NLRP3 inflammasome signaling pathway and the inhibitory action of ASP0965.

References

- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 2. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Iodo-5-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[1][3]